molecular formula C24H21N5OS B10983890 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one

5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B10983890
M. Wt: 427.5 g/mol
InChI Key: WRLKGDPCDSOVSY-UHFFFAOYSA-N
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Description

5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The starting materials often include imidazole, thiazole, and pyrrole derivatives. Key steps in the synthesis may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

5-imino-1-[(1-methylimidazol-2-yl)-phenylmethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C24H21N5OS/c1-28-13-12-26-23(28)21(17-10-6-3-7-11-17)29-14-19(30)20(22(29)25)24-27-18(15-31-24)16-8-4-2-5-9-16/h2-13,15,21,25,30H,14H2,1H3

InChI Key

WRLKGDPCDSOVSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

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